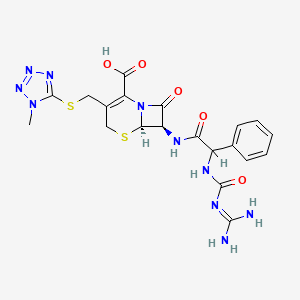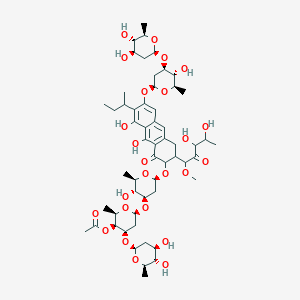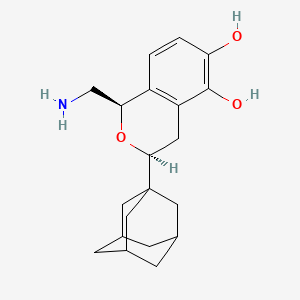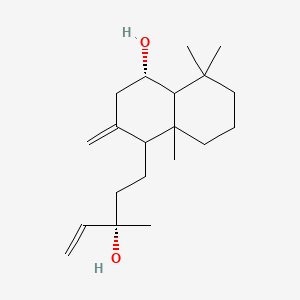![molecular formula C13H23N3O3S B1233498 (2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[5-(2-methylpropoxymethyl)-2-oxo-3-oxolanyl]propan-2-ylideneamino]thiourea is a gamma-lactone.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
Nickel(II) Complexes of Novel Thiosemicarbazone Compounds :
- Thiosemicarbazone compounds, including variations of the mentioned compound, have been synthesized and characterized for antimicrobial activities. Nickel(II) complexes of these compounds showed significant antimicrobial properties (AlJahdali, 2013).
Synthesis and Biological Evaluation of Hydrazinecarbothioamides :
- Various derivatives of hydrazinecarbothioamides were synthesized and screened for antiviral and antimicrobial activities. Some compounds demonstrated potent antiviral activity against specific cell cultures (Karki et al., 2012).
Anticancer Research
Investigation of Copper(II) Coordination Compounds :
- Copper(II) coordination compounds with hydrazinecarbothioamide derivatives have been synthesized and tested for their antiproliferative properties against various cancer cell lines. These compounds exhibited high anticancer activity (Garbuz et al., 2021).
Evaluation of N(4)-Alkyl Substituted Thiosemicarbazones :
- N(4)-alkyl substituted thiosemicarbazones have been synthesized and tested for their anticancer activity against multiple cancer cell lines, showing moderate effectiveness (Chaudhary et al., 2023).
Spectroscopic and Structural Studies
- Molecular and Spectroscopic Analysis :
- The compound has been analyzed using various spectroscopic methods, including FTIR and FT-Raman, providing insights into its molecular structure and potential drug-like properties (Jenepha Mary et al., 2020).
Miscellaneous Applications
Synthesis and Characterization of Organotin(IV) Derivatives :
- Organotin(IV) derivatives of the compound have been synthesized and characterized, indicating potential applications in various fields (Raju, 2014).
Formation of Dioxospiroindene and Thioxoindeno Derivatives :
- The compound's reactivity has been explored in forming novel derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Hassan et al., 2012).
Propiedades
Fórmula molecular |
C13H23N3O3S |
|---|---|
Peso molecular |
301.41 g/mol |
Nombre IUPAC |
[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C13H23N3O3S/c1-8(2)6-18-7-11-5-10(12(17)19-11)4-9(3)15-16-13(14)20/h8,10-11H,4-7H2,1-3H3,(H3,14,16,20)/b15-9+ |
Clave InChI |
XKPAFYQXOQSFOP-OQLLNIDSSA-N |
SMILES isomérico |
CC(C)COCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C |
SMILES |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
SMILES canónico |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



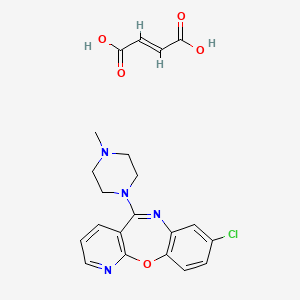


![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)
![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)


